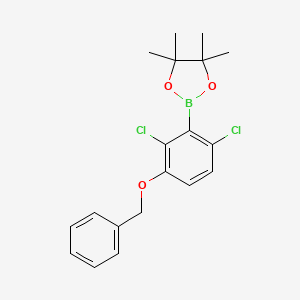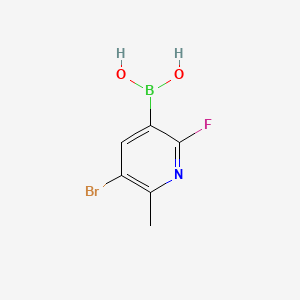
Ethyl 5-chloro-2-fluoro-3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-chloro-2-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C10H10ClFO3 and a molecular weight of 232.64 g/mol It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 5-chloro-2-fluoro-3-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 5-chloro-2-fluoro-3-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-chloro-2-fluoro-3-methoxybenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can be replaced by other groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under elevated temperatures to facilitate substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Hydrolysis: The major products are 5-chloro-2-fluoro-3-methoxybenzoic acid and ethanol.
Reduction: The major products are the corresponding dehalogenated benzoate derivatives.
Applications De Recherche Scientifique
Ethyl 5-chloro-2-fluoro-3-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of Ethyl 5-chloro-2-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-chloro-3-fluoro-2-methoxybenzoate: Similar in structure but with different substitution patterns.
Ethyl 4-chloro-2-fluoro-3-methoxybenzoate: Another isomer with a different position of the chloro substituent.
Ethyl 5-chloro-2-fluoro-3-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group.
Uniqueness
Ethyl 5-chloro-2-fluoro-3-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C10H10ClFO3 |
|---|---|
Poids moléculaire |
232.63 g/mol |
Nom IUPAC |
ethyl 5-chloro-2-fluoro-3-methoxybenzoate |
InChI |
InChI=1S/C10H10ClFO3/c1-3-15-10(13)7-4-6(11)5-8(14-2)9(7)12/h4-5H,3H2,1-2H3 |
Clé InChI |
LWEGTPKGXYRYJC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=CC(=C1)Cl)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14021423.png)



![2-[(4-methoxyphenyl)methoxy]propanoic Acid](/img/structure/B14021458.png)






![(1S)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B14021498.png)

